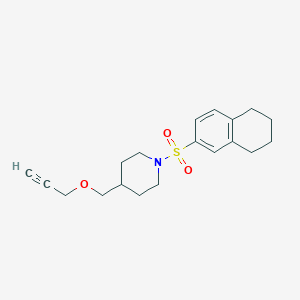

4-((Prop-2-yn-1-yloxy)methyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidine

Description

Properties

IUPAC Name |

4-(prop-2-ynoxymethyl)-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO3S/c1-2-13-23-15-16-9-11-20(12-10-16)24(21,22)19-8-7-17-5-3-4-6-18(17)14-19/h1,7-8,14,16H,3-6,9-13,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQZGHFBOXDBDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCC1CCN(CC1)S(=O)(=O)C2=CC3=C(CCCC3)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((Prop-2-yn-1-yloxy)methyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidine is a piperidine derivative that has garnered attention for its potential biological activities. Piperidines are known for their diverse pharmacological effects, including analgesic, anti-inflammatory, and neuroprotective properties. This article examines the biological activity of this specific compound, focusing on its pharmacodynamics, synthesis, and potential therapeutic applications.

Chemical Structure

The compound features a piperidine ring substituted with a prop-2-yn-1-yloxy group and a sulfonyl group attached to a tetrahydronaphthalene moiety. The structural formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. The synthetic pathway generally includes:

- Formation of the piperidine backbone through cyclization.

- Introduction of the prop-2-yn-1-yloxy group via alkylation.

- Attachment of the sulfonyl group to the tetrahydronaphthalene structure.

Pharmacological Profile

Research indicates that derivatives of piperidine exhibit various biological activities. For instance:

- Calcium Channel Modulation : Similar piperidine compounds have been shown to act as antagonists for T-type calcium channels, which are implicated in several neurological disorders .

- Neuroprotective Effects : Some studies suggest that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in conditions like Parkinson's disease .

Case Studies

- Neuroprotective Activity : In vivo studies demonstrated that related piperidine derivatives could reverse locomotor deficits in animal models of Parkinson's disease. For example, compound 30 showed significant efficacy in reducing seizure frequency in rodent models at low plasma concentrations .

- Antioxidant Properties : The compound's ability to chelate iron and reduce oxidative stress was highlighted in studies focusing on its role in neuroprotection against dopaminergic cell death .

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Structural Variations in Piperidine/Tetralin Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Functional Group Reactivity

- The propargyloxy group in the target compound enables click chemistry, a feature absent in ester-based analogs like methyl 4-(1-(3,5,5,8,8-pentamethyl-tetralin-2-yl)vinyl)benzoate .

- Sulfonyl groups (as in the target) enhance stability compared to ester or carboxylic acid moieties in analogs like LGD1069, which may undergo hydrolysis .

Pharmacological Potential

- Tetralin-Sulfonyl-Piperidine Core: Shared with LG100268 and LGD1069, which are associated with nuclear receptor modulation (e.g., retinoid X receptors) due to tetralin’s structural mimicry of steroid hormones .

- Propargyloxy Group : May confer anti-cancer or anti-inflammatory properties, as seen in other alkyne-containing therapeutics .

Q & A

Q. What are the key considerations for designing a synthesis route for this compound?

- Methodological Answer : A multi-step synthesis is typically required. Begin with functionalization of the piperidine ring, followed by sulfonylation using 5,6,7,8-tetrahydronaphthalen-2-sulfonyl chloride under anhydrous conditions (e.g., dichloromethane with a base like triethylamine). Subsequent alkylation with propargyl bromide in acetone using K₂CO₃ as a base (60–80°C, 4–6 hours) introduces the propynyloxymethyl group . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures product purity. Monitor reactions using TLC and confirm structures via NMR (¹H/¹³C) and mass spectrometry .

Q. What safety protocols are critical during handling?

- Methodological Answer : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves, lab coats, and safety goggles. For spills, absorb with inert material (e.g., sand) and dispose as hazardous waste. In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention if irritation persists. Store in airtight containers at 2–8°C in a desiccator to prevent hydrolysis .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Employ ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight. HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%). For stability studies, use UV-Vis spectroscopy to track degradation under stress conditions (e.g., heat, light) .

Q. How does the sulfonyl group influence the compound’s reactivity?

- Methodological Answer : The sulfonyl group acts as a strong electron-withdrawing moiety, increasing electrophilicity at the piperidine nitrogen. This enhances susceptibility to nucleophilic substitution (e.g., alkylation) and stabilizes intermediates during synthesis. Comparative studies with non-sulfonylated analogs show reduced reaction rates in alkylation steps, confirming its electronic effects .

Q. What storage conditions prevent degradation?

- Methodological Answer : Store in amber glass vials under nitrogen atmosphere at –20°C to minimize oxidation. Use desiccants (e.g., silica gel) to avoid moisture-induced hydrolysis. Regularly test stability via HPLC and NMR; discard if purity drops below 90% .

Advanced Research Questions

Q. How can reaction mechanisms be elucidated for sulfonylation and alkylation steps?

- Methodological Answer : Use kinetic studies (e.g., varying temperature, concentration) to determine rate laws. Isotopic labeling (e.g., deuterated solvents or reagents) identifies proton transfer steps. For sulfonylation, monitor intermediates via in-situ FTIR to detect SO₂ stretching vibrations. Computational modeling (DFT) predicts transition states and validates experimental activation energies .

Q. What structure-activity relationships (SAR) are observed in related sulfonylpiperidine derivatives?

- Methodological Answer : Compare analogs with substituents on the tetrahydronaphthalene ring (e.g., methyl, methoxy) using in vitro assays (e.g., receptor binding). Replace the sulfonyl group with carbonyl or phosphonate moieties to assess electronic effects. For example, 4-[(4-methoxyphenyl)sulfonyl]piperidine derivatives show enhanced metabolic stability due to reduced CYP450 interactions .

Q. How does pH affect the compound’s stability in aqueous solutions?

- Methodological Answer : Conduct forced degradation studies at pH 1–13 (HCl/NaOH buffers, 37°C). Monitor degradation products via LC-MS. At pH < 3, hydrolysis of the sulfonamide bond predominates; at pH > 10, oxidative cleavage of the propynyl group occurs. Use Arrhenius plots to extrapolate shelf-life under standard conditions .

Q. What computational methods predict binding affinity to biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., GPCRs, kinases). Optimize ligand poses with MD simulations (GROMACS, AMBER). Validate predictions with SPR (surface plasmon resonance) to measure binding constants (KD). Compare results with experimental IC₅₀ values from enzyme inhibition assays .

Q. How should conflicting spectral data (e.g., NMR vs. MS) be resolved?

- Methodological Answer : Re-run NMR with higher field strength (e.g., 600 MHz) to resolve overlapping peaks. Use 2D NMR (COSY, HSQC) to assign ambiguous signals. For MS discrepancies, perform high-resolution ESI-MS/MS to confirm fragmentation patterns. Cross-validate with independent synthesis batches or alternative techniques like X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.